4-(1-Phenyl-1H-pyrazole-3-yl)pyridine
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Overview
Description
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-pyrazolecarboxaldehyde with pyridine derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Phenyl-1H-pyrazole-4-yl)pyridine
- 4-(1-Phenyl-1H-pyrazole-5-yl)pyridine
- 4-(1-Phenyl-1H-pyrazole-3-yl)quinoline
Uniqueness
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1-phenylpyrazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-4-13(5-3-1)17-11-8-14(16-17)12-6-9-15-10-7-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMUSZXKVNYWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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